molecular formula C22H20BrN3O2 B12200791 [4-(1H-benzimidazol-2-yl)piperidin-1-yl](5-bromo-3-methyl-1-benzofuran-2-yl)methanone

[4-(1H-benzimidazol-2-yl)piperidin-1-yl](5-bromo-3-methyl-1-benzofuran-2-yl)methanone

Cat. No.: B12200791
M. Wt: 438.3 g/mol
InChI Key: REAXHPAIMAKVGM-UHFFFAOYSA-N
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Description

4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzimidazole moiety linked to a piperidine ring, which is further connected to a brominated benzofuran structure. The combination of these functional groups imparts distinctive chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and benzofuran intermediates, followed by their coupling through a piperidine linker. Key steps include:

    Formation of Benzimidazole: This can be achieved by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Synthesis of Benzofuran: The benzofuran moiety can be synthesized via the cyclization of ortho-hydroxyaryl ketones with appropriate brominating agents.

    Coupling Reaction: The final step involves the nucleophilic substitution reaction where the benzimidazole and benzofuran intermediates are linked through a piperidine ring, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial-scale production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and benzofuran rings, leading to the formation of quinone-like structures.

    Reduction: Reduction reactions can target the carbonyl group in the methanone linkage, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated analogs.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound’s unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of heterocyclic compounds and complex molecular architectures.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.

Medicine

Preliminary studies suggest that derivatives of this compound may exhibit pharmacological properties, including antimicrobial and anticancer activities, making it a candidate for drug development.

Industry

In the industrial sector, the compound can be utilized in the synthesis of advanced materials, including polymers and dyes, due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of 4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone involves its interaction with specific molecular targets such as enzymes and receptors. The benzimidazole moiety is known to bind to DNA and proteins, potentially inhibiting their function. The brominated benzofuran ring may enhance the compound’s ability to penetrate cell membranes, facilitating its intracellular activity. Pathways involved include the inhibition of key enzymes in metabolic pathways and the disruption of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone
  • 4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone

Uniqueness

The presence of the bromine atom in 4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone distinguishes it from its chloro and fluoro analogs, potentially enhancing its reactivity and biological activity. The bromine atom’s larger size and higher electronegativity compared to chlorine and fluorine may result in different binding affinities and selectivity towards biological targets.

Properties

Molecular Formula

C22H20BrN3O2

Molecular Weight

438.3 g/mol

IUPAC Name

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(5-bromo-3-methyl-1-benzofuran-2-yl)methanone

InChI

InChI=1S/C22H20BrN3O2/c1-13-16-12-15(23)6-7-19(16)28-20(13)22(27)26-10-8-14(9-11-26)21-24-17-4-2-3-5-18(17)25-21/h2-7,12,14H,8-11H2,1H3,(H,24,25)

InChI Key

REAXHPAIMAKVGM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Br)C(=O)N3CCC(CC3)C4=NC5=CC=CC=C5N4

Origin of Product

United States

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